Levorin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Levorin is an antibiotic of the polyene series, obtained from cultures of Actinomyces levoris.

Applications De Recherche Scientifique

Membrane Activity and Muscle Function

Levorin, a polyene antibiotic, demonstrates significant effects on muscle activity. It forms ionic channels in lipid and cell membranes when complexed with cholesterol and ergosterol. This ability leads to an increase in membrane permeability for various molecules and the formation of channels in muscle fiber cell membranes, which aids in the flow of energy substrates to cells during intense muscle activity. Additionally, Levorin reduces the surface tension of aqueous solutions, influencing blood fluidity and stream in blood vessels, which could be crucial during muscle exertion. Its potential role in preventing lipid peroxidation and enhancing antioxidant protection is also noted, suggesting its impact on physical efficiency and fatigue mitigation during high-power activities (Kurbanov & Kasumov, 2004).

Impact on Amino Acid Transport

Levorin has been found to inhibit the active transport of amino acids in rat small intestine cells. It decreases the oxygen-dependent transfer of amino acids like glycine and leucine, impacting their accumulation in enterocytes. This inhibition intensifies with prolonged contact between the intestinal mucosa and the antibiotic, suggesting a direct effect on amino acid transfer and accumulation in the cells (Lishnevskaia, Orlova, Sizova, & Tereshin, 1980).

Influence on Adrenal Cortex Function

In studies involving albino rats, oral administration of Levorin and its sodium salt showed an impact on adrenal cortex function. The treatment led to a reduction in corticosterone levels in the blood at certain periods post-administration, coupled with changes in the weight coefficients of the thymus and prostate. This suggests Levorin's potential effect on the hormonal and metabolic pathways in the body (Polosova, Dumova, & Loginov, 1975).

Modulation of Intestinal Glucose Transport

Levorin has also been shown to affect glucose transport in the rat small intestine. It lowered the transport rate and accumulation of glucose by the epithelial cells, suggesting its influence on the glucose transport mechanism. This effect is potentially linked to changes in the electrochemical gradient of Na+, which is crucial for glucose transport across cell membranes (Roshchina, Lishnevskaia, Sizova, Orlova, & Tereshin, 1980).

Derivatives and Biological Activity

Studies on Levorin derivatives, specifically aminophenylphosphonic derivatives, have shown that they retain antifungal and antiviral activities while being low in toxicity. These derivatives offer a new avenue for the development of antimicrobial agents with potentially reduced side effects (Belakhov et al., 1990).

Effects on Entamoeba

Research into Levorin's impact on Entamoeba has revealed significant ultrastructural alterations, including changes in cytoplasmic vacuoles, cytoplasm density, and cell membranes, leading to cytolysis. This suggests Levorin's amebicidal effect is primarily due to its membranotropic properties, potentially making it a candidate for treating infections caused by this protozoan (Ovnanian et al., 1987).

Propriétés

Numéro CAS |

11014-70-3 |

|---|---|

Nom du produit |

Levorin |

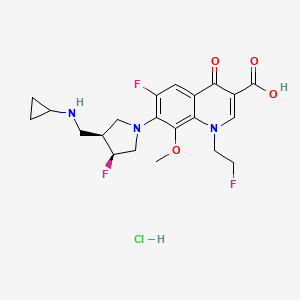

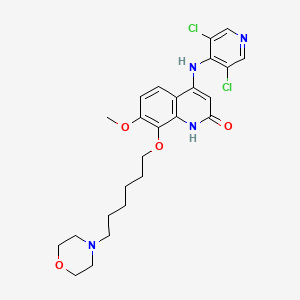

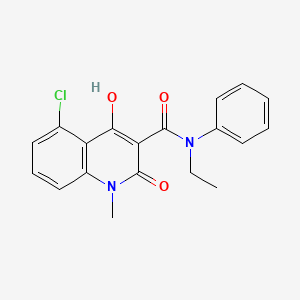

Formule moléculaire |

C59H84N2O18 |

Poids moléculaire |

1109.31 |

Nom IUPAC |

(23E,25E,27E,29E,31E,33E,35E)-22-(((2R,4S,5S)-4-amino-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-38-(7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl)-10,12,14,18,20-pentahydroxy-37-methyl-2,4,8,16-tetraoxooxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid |

InChI |

InChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-47(78-59-56(74)54(61)55(73)38(4)77-59)33-51(71)53(58(75)76)50(70)31-46(67)30-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)32-52(72)79-57(35)37(3)26-36(2)48(68)34-49(69)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-45,47-48,50-51,53-57,59,64-66,68,70-71,73-74H,17,19-20,26-34,60-61H2,1-4H3,(H,75,76)/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,21-16+/t35?,36?,37?,38?,43?,44?,45?,47?,48?,50?,51?,53?,54-,55+,56?,57?,59-/m0/s1 |

Clé InChI |

OPGSFDUODIJJGF-LIACIYQQSA-N |

SMILES |

CC(C(CC(c1ccc(N)cc1)=O)O)CC(C2OC(CC(CCCC(CC(CC(CC(CC(CC(C(C(O)=O)C(CC(/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C2C)O[C@@H]3OC([C@H]([C@@H](C3O)N)O)C)O)O)=O)O)O)O)=O)=O)=O)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Levorin; Levorine; Levorinum; Levorina; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

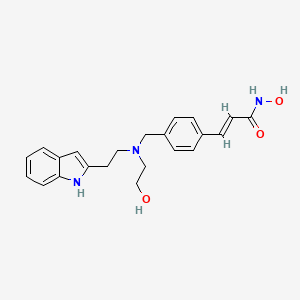

![(S)-2-(1-((6-amino-5-cyanopyrimidin-4-yl)amino)ethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B608471.png)